Anticancer Potency: Class-Level Benchmarking Against the 4-Phenyl-2-Phenoxyacetamide Thiazole Series
No direct head-to-head anticancer data for CAS 863556-15-4 versus a named comparator are publicly available. The closest class-level reference is the 4-phenyl-2-phenoxyacetamide thiazole series, where compound 8f (4-fluoro-2-methylphenyl substituent) exhibited an average IC50 of ~13 µM across MCF-7, A549, EAC, and DLA cell lines, while many other series members showed markedly weaker activity [1]. The 3,4-dimethoxyphenyl group in CAS 863556-15-4 differs electronically (dual methoxy electron donation, Hammett σp ~ -0.27 vs. -0.06 for 4-F) and sterically from 8f, and the ethyl linker topology further distinguishes it from the directly 2-attached phenoxyacetamide in the reference series. These structural differences create substantial uncertainty when extrapolating potency.
| Evidence Dimension | In vitro cytotoxicity (average IC50) |
|---|---|
| Target Compound Data | Not directly reported in public literature |
| Comparator Or Baseline | Compound 8f (4-fluoro-2-methylphenyl analog): average IC50 ≈ 13 µM across MCF-7, A549, EAC, DLA [1] |
| Quantified Difference | Cannot be quantified; comparator IC50 ~13 µM; target compound data absent |
| Conditions | MCF-7 (breast), A549 (lung), EAC (Ehrlich ascites carcinoma), DLA (Dalton's lymphoma ascites) cell lines; MTT assay; 48 h exposure [1] |
Why This Matters
This serves as a class-level potency benchmark: a prospective user should request or generate analogous IC50 data for CAS 863556-15-4 before selecting it over comparator 8f or its congeners.
- [1] Mohammed, Y.H.E. et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 1826-1839. View Source
